![molecular formula C12H16N2O2S B7630305 N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide](/img/structure/B7630305.png)
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide, also known as MTCP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MTCP is a piperidine-based compound that exhibits unique properties, making it an attractive target for drug discovery and development.
Wirkmechanismus
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects through modulation of specific receptors in the brain and peripheral tissues. It has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways. N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide also modulates the activity of the glutamate receptor, which is involved in various neurological disorders. Additionally, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide exhibits a range of biochemical and physiological effects, including analgesic, anticonvulsant, and anti-inflammatory properties. It has also been shown to modulate the activity of specific neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders. N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to have a relatively low toxicity profile, making it a viable compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has several advantages for lab experiments, including its relatively simple synthesis and low toxicity profile. It is also a relatively stable compound, making it easy to store and transport. However, one limitation of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide is its relatively low potency compared to other compounds with similar pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for research on N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide. One area of interest is the development of new drugs based on the N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide scaffold that target specific receptors, such as the mu-opioid receptor. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Finally, more research is needed to optimize the synthesis of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and improve its potency and selectivity.
Synthesemethoden
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with N-methylpiperidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and triethylamine. The synthesis of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide is relatively simple and can be carried out on a large scale, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been studied for its potential as a scaffold for the development of new drugs that target specific receptors, such as the mu-opioid receptor.
Eigenschaften
IUPAC Name |
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-13-12(16)14-6-4-9(5-7-14)11(15)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHFHAFIXFHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.